molecular formula C5H13NO B3280671 (S)-1-(ethylamino)propan-2-ol CAS No. 720662-57-7

(S)-1-(ethylamino)propan-2-ol

Cat. No.: B3280671
CAS No.: 720662-57-7
M. Wt: 103.16
InChI Key: UCYJVNBJCIZMTJ-YFKPBYRVSA-N
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Description

(S)-1-(ethylamino)propan-2-ol is a chiral secondary alcohol with an ethylamino group attached to the second carbon of the propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-1-(ethylamino)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, (S)-1-(ethylamino)propan-2-one, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under mild conditions.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon. This method allows for efficient production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(ethylamino)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: (S)-1-(ethylamino)propan-2-one or (S)-1-(ethylamino)propanal.

    Reduction: (S)-1-(ethylamino)propane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(S)-1-(ethylamino)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors.

    Industry: Utilized in the synthesis of fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of (S)-1-(ethylamino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds or ionic interactions with the active sites of these targets, modulating their activity. The hydroxyl group may also participate in hydrogen bonding, further influencing the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(ethylamino)propan-2-ol: The enantiomer of (S)-1-(ethylamino)propan-2-ol, with similar chemical properties but different biological activity.

    1-(methylamino)propan-2-ol: A structurally similar compound with a methylamino group instead of an ethylamino group.

    1-(ethylamino)butan-2-ol: A homologous compound with an additional carbon in the backbone.

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in distinct biological activity compared to its enantiomer or other similar compounds. This makes it valuable in the development of chiral drugs and other applications where stereochemistry is crucial.

Properties

IUPAC Name

(2S)-1-(ethylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-3-6-4-5(2)7/h5-7H,3-4H2,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYJVNBJCIZMTJ-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC[C@H](C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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